
(3R)-1-(2,4-dihydroxyphenyl)-3-(3,4-dihydroxyphenyl)-3-hydroxypropan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R)-1-(2,4-dihydroxyphenyl)-3-(3,4-dihydroxyphenyl)-3-hydroxypropan-1-one is a complex organic compound characterized by multiple hydroxyl groups attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-1-(2,4-dihydroxyphenyl)-3-(3,4-dihydroxyphenyl)-3-hydroxypropan-1-one typically involves multi-step organic reactions. One common method includes the use of Diels-Alder reactions followed by oxidation and reduction steps to introduce the necessary hydroxyl groups. The reaction conditions often require specific catalysts and controlled temperatures to ensure the desired stereochemistry and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods often utilize automated reactors and continuous flow systems to maintain consistent reaction conditions and optimize yield. The use of green chemistry principles, such as solvent recycling and waste minimization, is also becoming increasingly important in the industrial production of complex organic compounds.
Analyse Des Réactions Chimiques
Types of Reactions
(3R)-1-(2,4-dihydroxyphenyl)-3-(3,4-dihydroxyphenyl)-3-hydroxypropan-1-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydroxy derivatives.
Substitution: Electrophilic substitution reactions can occur on the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include quinones, dihydroxy derivatives, and various substituted phenyl compounds, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
(3R)-1-(2,4-dihydroxyphenyl)-3-(3,4-dihydroxyphenyl)-3-hydroxypropan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant properties due to the presence of multiple hydroxyl groups.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of various pharmaceuticals.
Mécanisme D'action
The mechanism of action of (3R)-1-(2,4-dihydroxyphenyl)-3-(3,4-dihydroxyphenyl)-3-hydroxypropan-1-one involves its interaction with specific molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and redox reactions, which may influence cellular processes such as oxidative stress and signal transduction. The compound’s ability to modulate these pathways is a key factor in its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3R)-1-(2,4-dihydroxyphenyl)-3-(3,4-dihydroxyphenyl)-3-hydroxypropan-1-one: shares similarities with other polyphenolic compounds such as catechins and flavonoids.
Catechins: Found in tea, these compounds also possess multiple hydroxyl groups and exhibit antioxidant properties.
Flavonoids: A diverse group of plant metabolites known for their health benefits, including anti-inflammatory and anticancer activities.
Uniqueness
The uniqueness of this compound lies in its specific structural arrangement and the presence of three hydroxyl groups, which confer distinct chemical reactivity and biological activity compared to other similar compounds.
Propriétés
Formule moléculaire |
C15H14O6 |
|---|---|
Poids moléculaire |
290.27 g/mol |
Nom IUPAC |
(3R)-1-(2,4-dihydroxyphenyl)-3-(3,4-dihydroxyphenyl)-3-hydroxypropan-1-one |
InChI |
InChI=1S/C15H14O6/c16-9-2-3-10(13(19)6-9)14(20)7-12(18)8-1-4-11(17)15(21)5-8/h1-6,12,16-19,21H,7H2/t12-/m1/s1 |
Clé InChI |
UTZGBLRLYMVKNP-GFCCVEGCSA-N |
SMILES isomérique |
C1=CC(=C(C=C1[C@@H](CC(=O)C2=C(C=C(C=C2)O)O)O)O)O |
SMILES canonique |
C1=CC(=C(C=C1C(CC(=O)C2=C(C=C(C=C2)O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


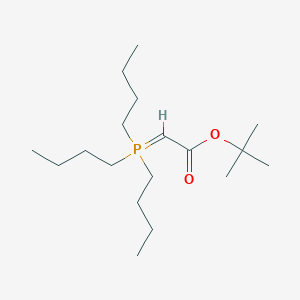
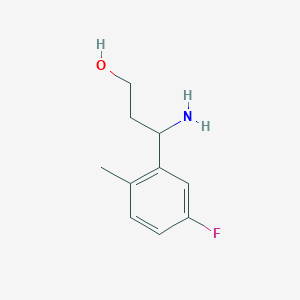
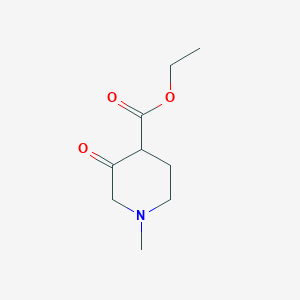
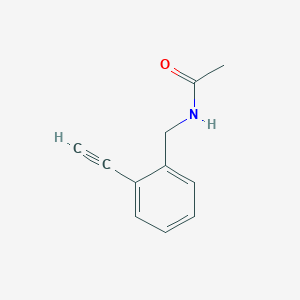
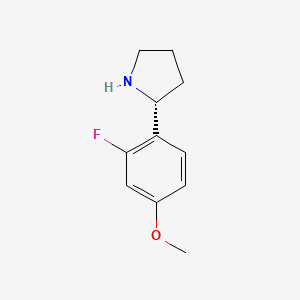
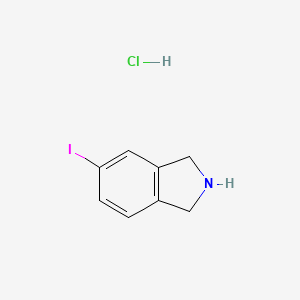
![2-Bromo-5,6,7,8-tetrahydrocyclopenta[4,5]pyrrolo[2,3-B]pyridine](/img/structure/B13035813.png)
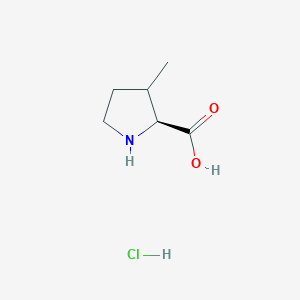
![Methyl4-chloro-3-methylthieno[3,2-c]pyridine-7-carboxylate](/img/structure/B13035829.png)

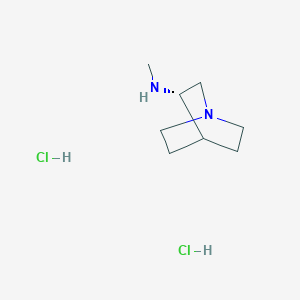
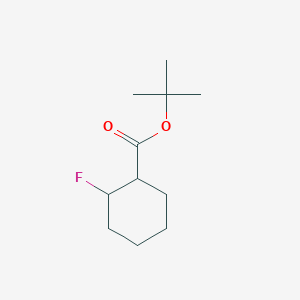
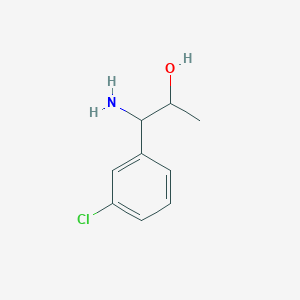
![2-{[3-Nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]amino}ethanol](/img/structure/B13035857.png)
